molecular formula C19H17FN2O4S B7419388 4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonyl fluoride

4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonyl fluoride

Cat. No.: B7419388
M. Wt: 388.4 g/mol
InChI Key: PVASJOJTGUCOJQ-UHFFFAOYSA-N
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Description

4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonyl fluoride is a complex organic compound that features a benzoxazole ring, a piperidine moiety, and a sulfonyl fluoride group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonyl fluoride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The sulfonyl fluoride group is highly reactive and can undergo nucleophilic substitution reactions, forming sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under mild conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting proteases.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site serine residues of serine proteases, leading to irreversible inhibition. This mechanism is crucial for its potential therapeutic applications, particularly in the treatment of diseases involving protease activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonamide
  • 4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonate

Uniqueness

Compared to its analogs, 4-[2-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing enzyme inhibitors and other bioactive molecules.

Properties

IUPAC Name

4-[2-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c20-27(24,25)14-10-8-13(9-11-14)19(23)22-12-4-3-6-16(22)18-21-15-5-1-2-7-17(15)26-18/h1-2,5,7-11,16H,3-4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVASJOJTGUCOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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